methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
Overview
Description
Methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is a synthetic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) and trimethylsilyl cyanide (TMSCN) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridyl and triazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with DNA-dependent protein kinase (DNA-PK), playing a role in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its pharmacological activities, including antimalarial and antiviral properties.
AZD7648: A potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor used in cancer research.
Uniqueness
Methyl 2-{[7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate stands out due to its unique combination of a pyridyl group and a triazolopyrimidine scaffold, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c1-20-11(19)8-21-13-16-12-15-7-4-10(18(12)17-13)9-2-5-14-6-3-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXTKIKXWBRQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=CC=NC2=N1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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